molecular formula C5H4ClNO2 B11921869 5-Chloropyridine-3,4-diol

5-Chloropyridine-3,4-diol

Cat. No.: B11921869
M. Wt: 145.54 g/mol
InChI Key: UJZHXQBHWAWAPK-UHFFFAOYSA-N
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Description

5-Chloropyridine-3,4-diol is a chlorinated derivative of pyridine, characterized by the presence of a chlorine atom at the fifth position and hydroxyl groups at the third and fourth positions on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyridine-3,4-diol typically involves the chlorination of pyridine derivatives followed by hydroxylation. One common method starts with the chlorination of 3,4-dihydroxypyridine using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-chlorination .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of chlorinating agents to a pyridine derivative under optimized conditions of temperature and pressure. The use of catalysts, such as palladium on carbon, can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloropyridine-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloropyridine-3,4-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Chloropyridine-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 5-Chloropyridine-2,3-diamine
  • 2-Chloropyridine-3,4-diol
  • 3,4-Dichloropyridine

Comparison: 5-Chloropyridine-3,4-diol is unique due to the presence of hydroxyl groups at the third and fourth positions, which significantly influence its chemical reactivity and biological activity. Compared to 5-Chloropyridine-2,3-diamine, which has amino groups, this compound exhibits different hydrogen bonding patterns and reactivity. The presence of two hydroxyl groups makes it more hydrophilic and reactive towards oxidation reactions compared to its dichlorinated analogs .

Properties

Molecular Formula

C5H4ClNO2

Molecular Weight

145.54 g/mol

IUPAC Name

3-chloro-5-hydroxy-1H-pyridin-4-one

InChI

InChI=1S/C5H4ClNO2/c6-3-1-7-2-4(8)5(3)9/h1-2,8H,(H,7,9)

InChI Key

UJZHXQBHWAWAPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)Cl)O

Origin of Product

United States

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